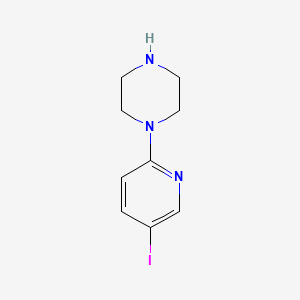

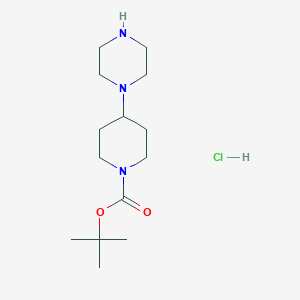

1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone" is a chemical entity that has been the subject of various studies due to its interesting chemical properties and potential applications. While the exact compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed, which can give insights into the chemistry of similar structures.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of catalytic quantities of acids or bases. For instance, a one-pot, three-component synthesis method was communicated for the preparation of a compound with a piperidin-1-yl group attached to a phenyl ring, using 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in the presence of p-toluenesulfonic acid . Electrochemical synthesis has also been employed, where the oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles, led to the formation of arylthiobenzazoles .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was elucidated, revealing dihedral angles between the benzene ring and the two piperidine rings . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can provide insights into the behavior of similar compounds.

Chemical Reactions Analysis

The chemical reactions involving compounds with piperidin-1-yl groups are diverse and can lead to various products depending on the reaction conditions. The electrochemical oxidation mentioned earlier results in a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted products . The reactivity of such compounds under different conditions can be complex and is often influenced by the presence of functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with piperidin-1-yl groups are influenced by their molecular structure. The presence of a hydroxy group can lead to the formation of intermolecular hydrogen bonds, as seen in the crystal structure analysis, where O—H···O hydrogen bonds lead to the formation of chains extending along the crystal axis . NMR spectroscopy, including 1H and 13C NMR, is a powerful tool for analyzing these compounds, providing detailed information on the electronic environment of the atoms within the molecule . Computational studies also suggest that these compounds possess suitable physicochemical properties, drug-likeliness features, and good oral bioavailability .

科学的研究の応用

Synthesis and Antibacterial Activity

Research highlights the microwave-assisted synthesis of compounds related to 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone, demonstrating their potential in creating antibacterial agents. For instance, the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation shows promising antibacterial activities. This method underscores a rapid and efficient approach to developing new antibacterial compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Wound-Healing Potential

A study on derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone has revealed significant in vivo wound-healing activity. The compounds were synthesized, characterized, and evaluated for their efficacy in accelerating wound healing, with certain derivatives showing remarkable results in improving wound contraction and tensile strength (Vinaya et al., 2009).

Anticancer Activity

Research into the synthesis and characterization of novel compounds related to 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone has also extended into the exploration of their anticancer properties. Studies have synthesized and evaluated various derivatives for their anticancer activity against different cancer cell lines, with some showing promising results. This includes the examination of their interactions with carrier proteins to understand their potential biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Synthesis and Characterization for Bioactive Compounds

Further investigations into the synthesis and characterization of related compounds have been conducted to evaluate their biological activities. For example, the synthesis of 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One and its antimicrobial activity showcases the potential of these derivatives in creating bioactive compounds with significant applications (Sherekar, Padole, & Kakade, 2022).

Hydrogen-Bonding Patterns and Crystal Structures

The study of hydrogen-bonding patterns and crystal structures of enaminones, including those similar to 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone, provides insights into the structural aspects that could influence their pharmacological activities. This research helps in understanding the molecular basis of their interactions and stability, potentially guiding the design of more effective compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-10-1-4-12(5-2-10)11(14)7-9-3-6-15-8-9/h3,6,8,10,13H,1-2,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFBCMXAIYFZAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591136 |

Source

|

| Record name | 1-(4-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone | |

CAS RN |

916791-31-6 |

Source

|

| Record name | 1-(4-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)